N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}-2-phenoxyacetamide
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Overview
Description
2’-Deoxy-N6-phenoxyacetyladenosine: is a synthetic nucleoside analog. It is a derivative of adenosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the amino group at the 6 position of the adenine base is modified with a phenoxyacetyl group. This compound is primarily used in research settings, particularly in the fields of molecular biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N6-phenoxyacetyladenosine typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using a suitable protecting group such as dimethoxytrityl (DMT).
Phenoxyacetylation: The protected 2’-deoxyadenosine is then reacted with phenoxyacetyl chloride in the presence of a base such as pyridine to introduce the phenoxyacetyl group at the N6 position.
Deprotection: The final step involves the removal of the protecting group from the 5’-hydroxyl group to yield 2’-Deoxy-N6-phenoxyacetyladenosine
Industrial Production Methods: While specific industrial production methods for 2’-Deoxy-N6-phenoxyacetyladenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2’-Deoxy-N6-phenoxyacetyladenosine can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the phenoxyacetyl group, yielding 2’-deoxyadenosine.
Oxidation and Reduction:
Common Reagents and Conditions:
Phenoxyacetylation: Phenoxyacetyl chloride, pyridine.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Hydrolysis: 2’-deoxyadenosine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2’-Deoxy-N6-phenoxyacetyladenosine has several applications in scientific research:
Molecular Biology: It is used as a tool to study nucleic acid interactions and modifications.
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit nucleic acid synthesis.
Biochemistry: It is used in enzyme assays to study the activity of nucleoside-modifying enzymes.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics is ongoing to understand its potential therapeutic applications
Mechanism of Action
The mechanism of action of 2’-Deoxy-N6-phenoxyacetyladenosine involves its incorporation into nucleic acids, where it can inhibit the activity of RNA and DNA polymerases. This inhibition prevents the replication and transcription of nucleic acids, leading to the suppression of viral replication and cancer cell proliferation. The phenoxyacetyl group enhances the compound’s stability and cellular uptake, making it more effective in its biological activities .
Comparison with Similar Compounds
2’-Deoxyadenosine: The parent compound without the phenoxyacetyl modification.
N6-Benzoyladenosine: Another nucleoside analog with a benzoyl group at the N6 position.
2’-Deoxy-N6-methyladenosine: A similar compound with a methyl group at the N6 position.
Uniqueness: 2’-Deoxy-N6-phenoxyacetyladenosine is unique due to the presence of the phenoxyacetyl group, which enhances its stability and cellular uptake compared to other similar compounds. This modification also provides distinct chemical properties that can be exploited in various research applications .
Properties
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSKJANFAKYDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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